5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide, is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various substituents that exhibit biological activities such as gastroprokinetic, anti-inflammatory, and antimicrobial effects . These compounds are characterized by a benzamide core with different functional groups that may influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the preparation of benzamide derivatives with different substituents. For instance, a series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles were prepared and evaluated for gastroprokinetic activity . Another study describes the synthesis of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which were then further modified to yield various N-substituted pyrazoline derivatives . These synthetic routes typically involve multiple steps, including acylation, substitution, and cyclization reactions, which are guided by chemical and spectroscopic evidence to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The papers suggest that the orientation and type of substituents on the benzamide scaffold can greatly influence the activity of the compounds. For example, molecular superimpositions using computer graphics indicated that the direction of the N-benzyl group significantly affects gastric emptying activity . Similarly, the structure-activity relationships are important in the antimicrobial activity of sulfonamides containing benzamide scaffolds . These findings highlight the importance of the three-dimensional arrangement of atoms within the molecule for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are diverse and include reactions such as acylation, alkylation, and cyclization. For example, treating cinnamoyl phenyl benzamides with hydrazine derivatives leads to the formation of pyrazoline derivatives . These reactions are carefully designed to introduce specific functional groups that confer desired biological properties to the final compound. The reactivity of these compounds can also be inferred from their functional groups, such as the reactivity of the amide bond or the electrophilic nature of the chloro-substituted aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by their molecular structure. For instance, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate was studied for its molar refractivity and polarizability in aqueous solutions containing sodium or lithium chloride . These properties are important for understanding the interaction of the drug with light and its behavior in different environments, which can be relevant for its formulation and delivery.
Scientific Research Applications
Chlorogenic Acid and Metabolic Syndrome
Chlorogenic acid, a compound with a somewhat related chemical structure due to its inclusion of a methoxybenzamide moiety, has been studied for its health-promoting properties. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, potentially useful for treating metabolic syndrome and associated disorders. Its role as a food additive also shows antimicrobial activity against a wide range of organisms, which can be beneficial for food preservation (Jesús Santana-Gálvez et al., 2017).
Redox Mediators and Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants has been explored. Such systems can enhance the degradation efficiency of recalcitrant compounds found in industrial wastewater, a field relevant to environmental chemistry and engineering (Maroof Husain & Q. Husain, 2007).
Antioxidant Activity and Health Benefits
Studies on antioxidants, including methods used in determining antioxidant activity, highlight the importance of such compounds in various fields, from food engineering to medicine. The research includes critical analysis of tests used to determine antioxidant activity, highlighting the role of antioxidants in health and disease prevention (I. Munteanu & C. Apetrei, 2021).
Pharmacological Review of Chlorogenic Acid
Another study reviews the pharmacological effects of Chlorogenic Acid (CGA), emphasizing its potential as a natural dietary additive and a candidate for drug development. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects, suggesting its broad application in health promotion and disease treatment (M. Naveed et al., 2018).
properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-7-6-16(20)12-17(18)19(23)21-9-11-27(24,25)22-10-8-14-4-2-3-5-15(14)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBPYPLIYKECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.